Ethyl 3,5-difluoro-4-formylbenzoate
Description
Ethyl 3,5-difluoro-4-formylbenzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with two fluorine atoms at the 3- and 5-positions, a formyl group at the 4-position, and an ethyl ester moiety. The compound’s molecular formula is inferred as C₁₀H₈F₂O₃ (molecular weight ~214.17 g/mol), analogous to its positional isomer, ethyl 2,5-difluoro-4-formylbenzoate .
Properties
Molecular Formula |
C10H8F2O3 |
|---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
ethyl 3,5-difluoro-4-formylbenzoate |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-5H,2H2,1H3 |
InChI Key |
JIYDAILKWORAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-difluoro-4-formylbenzoate typically involves the esterification of 3,5-difluoro-4-formylbenzoic acid. One common method is the reaction of 3,5-difluoro-4-formylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-difluoro-4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3,5-difluoro-4-carboxybenzoic acid.
Reduction: Ethyl 3,5-difluoro-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-difluoro-4-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which ethyl 3,5-difluoro-4-formylbenzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, leading to more potent and specific effects.
Comparison with Similar Compounds
Positional Isomers: Ethyl 2,5-Difluoro-4-Formylbenzoate
- Structural Difference : Fluorine substituents at the 2- and 5-positions instead of 3- and 5-positions.
- For example, the 2,5-difluoro isomer may exhibit reduced steric crowding compared to the 3,5-difluoro derivative, favoring certain reaction pathways .
- Commercial Availability : Priced at $500/250 mg and $800/1 g (Aaron Chemicals LLC), this isomer shares similar packaging and synthesis timelines with the target compound .
Methyl Ester Analog: Methyl 3,5-Difluoro-4-Formylbenzoate (CAS 1415124-73-0)
- Structural Difference : Methyl ester group replaces the ethyl ester.
- Impact : The shorter alkyl chain reduces lipophilicity (lower logP), which may influence solubility in polar solvents or bioavailability in biological systems. Computational similarity scores indicate a 0.95 similarity to the ethyl ester variant, suggesting comparable reactivity at the formyl and fluorine sites .
Fluorinated Benzoates with Alternative Substituents
- Methyl 2-Fluoro-3-Methylbenzoate (CAS 586374-04-1) :
- Methyl 2-Fluoro-6-Methylbenzoate (CAS 197516-57-7) :
Table 1: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Ester Group | Similarity Score | Price (250 mg) |
|---|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₈F₂O₃ | 3,5-F; 4-formyl | Ethyl | N/A | N/A |
| Ethyl 2,5-difluoro-4-formylbenzoate | 1465327-73-4 | C₁₀H₈F₂O₃ | 2,5-F; 4-formyl | Ethyl | N/A | $500 |
| Mthis compound | 1415124-73-0 | C₉H₆F₂O₃ | 3,5-F; 4-formyl | Methyl | 0.95 | N/A |
| Methyl 2-fluoro-3-methylbenzoate | 586374-04-1 | C₉H₉FO₂ | 2-F; 3-methyl | Methyl | 0.95 | N/A |
Biological Activity
Ethyl 3,5-difluoro-4-formylbenzoate is an organic compound that has garnered attention for its significant biological activity. This article delves into its chemical properties, biological interactions, and potential applications in drug discovery and development.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 214.16 g/mol. It features two fluorine atoms located at the 3 and 5 positions and a formyl group at the 4 position of the benzene ring. This unique substitution pattern enhances its electronic properties, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity to biological targets, potentially enhancing its efficacy in modulating enzyme activity and metabolic pathways.
Key Mechanisms:
- Enzyme Interaction: The compound may influence enzyme kinetics by altering substrate binding.
- Receptor Modulation: Its electronic properties allow for selective interaction with receptor sites, which could lead to therapeutic effects.
Biological Activity Studies
Research indicates that this compound exhibits notable biological activities, including antimicrobial and antifungal properties. The following table summarizes comparative studies on its biological efficacy against various microorganisms:
| Microorganism | Activity | Concentration Tested | Notes |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 10 mg/mL | Significant inhibition observed |
| Escherichia coli | Limited antibacterial effect | 20 mg/mL | Minimal inhibition noted |
| Aspergillus flavus | Antifungal | 5 mg/mL | Effective in reducing fungal growth |
The compound's antifungal activity was particularly pronounced against Aspergillus flavus, where it demonstrated a significant reduction in spore viability at concentrations as low as 5 mg/mL .
Case Studies and Applications
- Enzyme Inhibition Studies: A study explored the effects of this compound on various enzymes involved in metabolic pathways. Results indicated that the compound could inhibit key enzymes, suggesting potential applications in metabolic disease management.
- Pharmaceutical Development: Researchers have investigated the compound's role as an intermediate in synthesizing novel pharmaceuticals, particularly those targeting bacterial infections. Its unique structure allows for modifications that can enhance therapeutic profiles.
Comparative Analysis with Similar Compounds
This compound can be compared with other fluorinated compounds to assess its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2,5-difluoro-4-formylbenzoate | Fluorine atoms at positions 2 and 5 | |
| Mthis compound | Methyl ester group instead of ethyl | |
| Ethyl 3-fluoro-4-formylbenzoate | Only one fluorine atom at position 3 |
This comparative analysis highlights how the specific substitution pattern of this compound enhances its reactivity and potential applications in both chemical synthesis and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
